Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride
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Overview
Description
Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride is a chemical compound with the molecular formula C11H16FN3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride typically involves the reaction of 3-fluoroaniline with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(4-methylpiperazin-1-yl)phenylamine
- 1-(4-Amino-2-fluorophenyl)-4-methylpiperazine
- 3-Fluoro-4-(4-methyl-1-piperazinyl)benzenaMine
Uniqueness
Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of a fluorine atom and a piperazine ring makes it a valuable intermediate in pharmaceutical synthesis, offering advantages in terms of reactivity and selectivity compared to similar compounds .
Properties
IUPAC Name |
3-fluoro-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;;/h2-3,8H,4-7,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLHPCOJMFHZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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